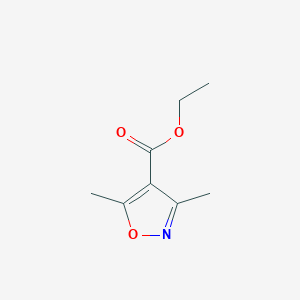

Ethyl 3,5-dimethylisoxazole-4-carboxylate

描述

Historical Context and Significance of the Isoxazole (B147169) Scaffold in Chemical Research

The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a cornerstone in the field of medicinal chemistry. rsc.orgresearchgate.net Its unique chemical structure has long been an object of interest for chemists and pharmacologists worldwide. researchgate.net The significance of the isoxazole scaffold lies in its versatile biological activities and its role as a crucial pharmacophore—the part of a molecule responsible for its biological or pharmacological action. researchgate.net

Historically, the development of synthetic methodologies for isoxazoles has been a continuous area of research, with techniques such as cycloaddition, cycloisomerization, and condensation reactions being explored and refined over the years. researchgate.net These advances have enabled the creation of a vast library of isoxazole derivatives. rsc.org The integration of the isoxazole ring into larger molecules can offer improved physicochemical properties, potentially leading to increased efficacy and better pharmacokinetic profiles. bohrium.comdaneshyari.com

The broad spectrum of biological activities demonstrated by isoxazole-containing compounds has cemented their importance in drug discovery. researchgate.netnih.gov These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net Consequently, the isoxazole nucleus is a key component in numerous compounds designed for therapeutic purposes and is present in several FDA-approved drugs. daneshyari.comnih.govresearchgate.net Its continued prevalence in modern pharmaceutical research underscores its enduring potential to address unmet medical needs. rsc.orgresearchgate.net

Overview of the Research Landscape Surrounding Ethyl 3,5-Dimethylisoxazole-4-carboxylate

This compound is a specific derivative of the isoxazole family that primarily functions as a building block and intermediate in organic synthesis. Research involving this compound is often focused on its utility in creating more complex molecules rather than on its own terminal biological activity.

One of the key areas of research is its use as a precursor in the synthesis of other chemical entities. For example, it serves as the starting material for the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid through hydrolysis. chemicalbook.com This transformation is a fundamental step in modifying the carboxylate group for further reactions.

The synthesis of substituted isoxazole esters like this compound is itself a subject of chemical research, aiming for efficient and high-yield methods. orgsyn.org The broader class of 3,5-disubstituted-4-isoxazolecarboxylic esters is recognized for its utility as reagents in annelation reactions, which are processes that form a new ring onto an existing molecule. orgsyn.org While extensive studies on the specific biological properties of this compound are not widely documented, related structures are actively investigated. For instance, various isoxazole-amide derivatives synthesized from similar cores have been evaluated for potential fungicidal and herbicidal activities. researchgate.net This suggests that the scaffold of which this compound is a part is of significant interest for developing new bioactive compounds.

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 17147-42-1 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Colorless to Light yellow clear liquid |

| Synonyms | 3,5-Dimethylisoxazole-4-carboxylic Acid Ethyl Ester |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-12-6(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRHVDXUJAQVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353004 | |

| Record name | ethyl 3,5-dimethylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17147-42-1 | |

| Record name | ethyl 3,5-dimethylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 3,5 Dimethylisoxazole 4 Carboxylate

Established Synthetic Pathways for the Isoxazole (B147169) Core

The construction of the isoxazole ring system can be achieved through several reliable and versatile synthetic strategies. The most fundamental of these are 1,3-dipolar cycloadditions and condensation reactions involving hydroxylamine (B1172632).

1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation

One of the most powerful and widely utilized methods for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. nih.gov This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is usually an alkyne or an alkene. nih.govnanobioletters.com The reaction with an alkyne directly yields the aromatic isoxazole ring.

Nitrile oxides are often highly reactive and are therefore generated in situ from more stable precursors. Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl halides: This is a classic method where hydroximoyl chlorides or bromides are treated with a base, such as triethylamine (B128534).

Oxidation of aldoximes: Various oxidizing agents can be used to convert aldoximes into nitrile oxides.

Dehydration of primary nitro compounds: This method provides another route to the necessary nitrile oxide intermediate. nih.gov

The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on both the nitrile oxide precursor and the alkyne. For instance, a one-pot, copper(I)-catalyzed procedure has been developed for the rapid synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

| Hydroximoyl Chloride | Terminal Alkyne | Triethylamine, Dielectric Heating | 3,4,5-Trisubstituted Isoxazole nih.gov |

| Primary Nitro Compound | Alkyne | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Substituted Isoxazole nih.gov |

| Aldoxime | Alkyne | Oxidizing Agent (e.g., ICl) | 4-Iodoisoxazole nih.gov |

Condensation Reactions with Hydroxylamine

A second cornerstone in isoxazole synthesis is the cyclocondensation reaction of hydroxylamine (or its salts, like hydroxylamine hydrochloride) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govorientjchem.org This method is particularly effective for producing isoxazoles with specific substitution patterns determined by the structure of the dicarbonyl precursor.

The general mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. A wide variety of β-dicarbonyl compounds can be employed, including β-diketones and β-keto esters. For example, the reaction of acetylacetone (B45752) with hydroxylamine hydrochloride is a direct route to 3,5-dimethylisoxazole (B1293586). chemicalbook.com

Multi-component reactions (MCRs) that utilize this principle have been developed for the efficient, one-pot synthesis of complex isoxazoles. orientjchem.org A common MCR involves reacting an aldehyde, a β-keto ester like ethyl acetoacetate, and hydroxylamine hydrochloride. nih.govorientjchem.org These reactions are often promoted by catalysts in aqueous media, aligning with the principles of green chemistry. nih.govorientjchem.org

Table 2: Isoxazole Synthesis via Condensation with Hydroxylamine

| Carbonyl Precursor(s) | Nitrogen Source | Catalyst/Solvent | Product Type |

| Aldehyde, Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Citric Acid / Water | 4-Arylmethylene-3-methyl-isoxazol-5(4H)-one orientjchem.org |

| 3-(dimethylamino)-1-arylprop-2-en-1-one | Hydroxylamine Hydrochloride | Water | 5-Arylisoxazole researchgate.net |

| Aromatic Aldehyde, Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Agro-waste catalyst / Glycerol | 3-Methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-one nih.gov |

Derivatization Strategies of the Isoxazole Ring System

Once the isoxazole core is formed, it can be further functionalized to introduce a variety of substituents. The isoxazole ring can undergo several types of transformations, including electrophilic and nucleophilic substitution reactions. chemicalbook.com

Electrophilic Substitution: The isoxazole ring is considered a π-excessive heterocycle, making it susceptible to electrophilic attack, which preferentially occurs at the C4 position. chemicalbook.comreddit.com A powerful method for functionalization is electrophilic cyclization, where 2-alkyn-1-one O-methyl oximes react with electrophiles like iodine monochloride (ICl) or bromine to produce 4-halo-isoxazoles. nih.govorganic-chemistry.org These halogenated isoxazoles are highly valuable intermediates that can subsequently undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl groups at the C4 position. researchgate.netnih.gov

Nucleophilic Substitution: While less common than electrophilic substitution on the unsubstituted ring, nucleophilic aromatic substitution (SNAr) is a viable strategy for isoxazoles containing strong electron-withdrawing groups. For example, a nitro group at the C5 position can be readily displaced by various O-, N-, and S-nucleophiles, providing a direct route to 5-substituted isoxazoles. rsc.orgresearchgate.net

Ring-Opening Reactions: The isoxazole ring can also be used as a masked 1,3-dicarbonyl equivalent and can undergo ring-opening reactions under specific conditions. chemicalbook.com A notable derivatization is the ring-opening fluorination, where treatment with an electrophilic fluorinating agent like Selectfluor® cleaves the N-O bond to yield α-fluorocyanoketones, which are versatile fluorinated building blocks. researchgate.net

Specific Synthetic Routes to Ethyl 3,5-Dimethylisoxazole-4-carboxylate

The synthesis of the title compound, this compound, relies on the fundamental condensation chemistry of β-dicarbonyl compounds with hydroxylamine.

Direct Synthesis Approaches

The most direct and efficient synthesis of this compound involves the reaction of ethyl 2-acetyl-3-oxobutanoate with hydroxylamine or one of its salts. This approach builds the isoxazole ring and installs all the required substituents in a single cyclocondensation step.

The key precursor, ethyl 2-acetyl-3-oxobutanoate, is a tetracarbonyl compound that provides the necessary carbon framework. The reaction proceeds by the nucleophilic attack of hydroxylamine on two of the carbonyl groups, followed by cyclization and dehydration to form the stable, aromatic 3,5-dimethylisoxazole ring with the ethyl carboxylate group at the 4-position. This reaction is analogous to the well-established Hantzsch synthesis of pyridines, which also utilizes β-keto ester precursors. wikipedia.org

Synthesis from Precursors and Intermediates

An alternative perspective on the synthesis involves the preparation of the key β-dicarbonyl intermediate first, followed by the cyclization step.

The precursor, ethyl 2-acetyl-3-oxobutanoate, can be readily prepared from the self-condensation of ethyl acetoacetate , a widely available starting material. This preparation sets the stage for the subsequent reaction with hydroxylamine.

This two-step conceptualization highlights the modularity of the synthesis. A related and well-documented procedure for a similar compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, starts with ethyl acetoacetate, which is first converted to an enamine (ethyl β-pyrrolidinocrotonate). orgsyn.org This enamine then reacts with a primary nitro compound (1-nitropropane) in the presence of phosphorus oxychloride to form the fully substituted isoxazole. orgsyn.org By analogy, a similar pathway starting from the appropriate enamine and nitroethane could potentially lead to the target compound. Another relevant synthesis is that of ethyl-5-methylisoxazole-4-carboxylate, which is formed by reacting ethyl ethoxymethyleneacetoacetic ester (derived from ethyl acetoacetate) with hydroxylamine sulfate. google.com These established syntheses of closely related analogues provide strong evidence for the viability of the proposed routes utilizing precursors derived from ethyl acetoacetate. The target compound itself is a known chemical, used as a starting material for the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid via hydrolysis. chemicalbook.com

Advanced Synthetic Methodologies and Process Optimization

The synthesis of this compound and related isoxazole derivatives has evolved to incorporate advanced methodologies that prioritize efficiency, safety, and environmental sustainability. These approaches, including the application of green chemistry principles, microwave-assisted synthesis, and considerations for industrial-scale production, represent significant progress in the field of heterocyclic chemistry.

Green Chemistry Principles in Isoxazole Synthesis (e.g., Deep Eutectic Solvents, Metal-Free Routes)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazoles to minimize the environmental impact of chemical processes. rsc.orgrsc.org Key strategies include the use of alternative solvents and the development of metal-free catalytic systems. rsc.org

Deep Eutectic Solvents (DESs):

Deep eutectic solvents have emerged as a promising green alternative to conventional volatile organic solvents (VOCs) in isoxazole synthesis. researchgate.netconnectjournals.com DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a significantly lower melting point than its individual components. researchgate.netconnectjournals.com Their advantages include low toxicity, biodegradability, low cost, and recyclability. researchgate.netconnectjournals.com

For instance, a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles has been successfully carried out in a choline (B1196258) chloride:urea deep eutectic solvent. acs.orgcore.ac.uk The use of DES was found to be crucial for the reaction to proceed, and the solvent could be reused up to five times without a significant drop in yield. acs.orgcore.ac.uk Different DES compositions have been explored, with choline chloride:urea (1:2) providing the best results in certain reactions. acs.orgcore.ac.uk The hydrogen-bond donating nature of DESs like choline chloride:glycerol can accelerate reaction rates by readily dissolving organic solutes. connectjournals.com

| Deep Eutectic Solvent (Molar Ratio) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Choline Chloride:Glycerol (1:2) | 2 h | 85% | connectjournals.com |

| Choline Chloride:Urea (1:2) | 4 h | Up to 95% | acs.orgacs.org |

Metal-Free Routes:

Traditional methods for synthesizing isoxazoles often rely on metal catalysts, such as copper(I) or ruthenium(II), for cycloaddition reactions. rsc.org However, these methods have drawbacks, including the high cost, toxicity, and difficulty in removing the metal catalysts from the final product. rsc.org Consequently, there is a growing interest in developing metal-free synthetic routes. rsc.orgnih.gov

One of the most common metal-free approaches is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This reaction can proceed through a concerted pericyclic mechanism or a stepwise mechanism involving a diradical intermediate. nih.gov Various metal-free methods have been developed to generate the nitrile oxide intermediate in situ. nih.gov For example, the reaction of oxime derivatives with N-chlorosuccinimide (NCS) can yield the desired nitrile oxide. nih.gov Furthermore, ultrasonication has been employed in a one-pot cascade reaction to synthesize isoxazole derivatives in water, an environmentally benign solvent. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org The use of microwave irradiation in the synthesis of isoxazoles has been shown to be particularly effective. daneshyari.com

In the synthesis of 3,5-disubstituted isoxazoles, microwave irradiation has been used to facilitate the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes. daneshyari.com This one-pot, uncatalyzed method significantly reduces reaction times compared to literature reports. daneshyari.com The efficiency of microwave heating stems from its ability to directly and uniformly heat the reaction mixture, which can minimize the formation of byproducts.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Many hours at reflux | - | |

| Microwave Irradiation | 15 min | Excellent yields |

Scale-Up and Industrial Production Considerations

Key considerations for the scale-up of isoxazole synthesis include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and heat of reaction is crucial for designing appropriate reactor systems and ensuring adequate heat removal to control the reaction temperature on a large scale.

Mass Transfer: In heterogeneous reaction systems, such as those involving a solid catalyst or immiscible liquids, mass transfer limitations can become significant at larger scales. Efficient mixing and agitation are essential to overcome these limitations.

Solvent Selection and Recovery: The choice of solvent is critical, with a focus on low toxicity, low flammability, and ease of recovery and recycling. The development of continuous flow systems with integrated separation and recovery can enhance the efficiency of solvent recycling. acs.org

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process, including runaway reactions, handling of hazardous materials, and potential for explosions.

Purification: The purification method used in the laboratory, such as column chromatography, may not be practical or economical for large-scale production. Alternative purification techniques like crystallization or distillation need to be developed and optimized.

Regulatory Compliance: Industrial production must comply with all relevant environmental, health, and safety regulations.

One example of scaling up a related synthesis demonstrated the successful production of 3,5-disubstituted isoxazoles on a gram scale without any significant issues, suggesting the potential for further scale-up. core.ac.uk The development of continuous flow synthesis processes offers significant advantages for industrial production, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.org

Chemical Reactivity and Transformation Mechanisms of the Isoxazole Ring

The isoxazole ring in this compound is a stable aromatic system, but it can undergo a variety of chemical transformations under specific conditions. The reactivity is largely governed by the presence of the weak N-O bond and the electron distribution within the ring.

N-O Bond Cleavage and Ring-Opening Reactions

The cleavage of the N-O bond is a characteristic reaction of the isoxazole ring and serves as a key step in many of its transformations. core.ac.uk This bond is relatively weak and can be cleaved under various conditions, including reductive, oxidative, and base-catalyzed reactions, leading to the formation of a variety of acyclic compounds. core.ac.uknih.gov

A notable example is the ring-opening fluorination of isoxazoles. researchgate.netorganic-chemistry.org Treatment of isoxazoles with an electrophilic fluorinating agent, such as Selectfluor®, results in fluorination followed by deprotonation, leading to the cleavage of the N-O bond and the formation of tertiary fluorinated carbonyl compounds. researchgate.netorganic-chemistry.orgacs.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.netorganic-chemistry.org The proposed mechanism involves the initial electrophilic attack of the fluorinating agent on the isoxazole ring, followed by a series of steps culminating in the scission of the N-O bond.

The isoxazole ring can also be opened under basic conditions. The transition state for the base-promoted ring-opening of isoxazoles has been studied computationally. acs.org These studies indicate that the fragmentation of the isoxazole ring lags behind the initial deprotonation step, with the N-O bond significantly stretched in the transition state. acs.org

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Ring-Opening Fluorination | Selectfluor® | Tertiary fluorinated carbonyl compounds | researchgate.netorganic-chemistry.org |

| Base-Promoted Ring-Opening | Base (e.g., formate) | Acyclic carbonyl compounds | acs.org |

Nucleophilic Attack Pathways

The isoxazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or under conditions that promote ring opening. The course of the reaction is dependent on the nature of the nucleophile and the substitution pattern of the isoxazole ring.

In the context of ring-opening reactions, nucleophilic attack often follows the initial cleavage of the N-O bond. For example, in the transformation of isoxazoles into β-aminoenones, the reaction is thought to proceed through a ring-opened intermediate that is then susceptible to nucleophilic attack by water. core.ac.uk

The mechanism of the ring-opening fluorination of isoxazoles also involves a nucleophilic-like step. researchgate.net After the initial electrophilic fluorination, a deprotonation event occurs, which can be considered as the action of a base (a nucleophile for a proton). This deprotonation initiates the cascade of electronic rearrangements that leads to the cleavage of the N-O bond and the formation of the final product. researchgate.net The requirement for a C4-substituted isoxazole for a successful ring-opening fluorination suggests that the substitution pattern plays a critical role in directing the reactivity and facilitating the necessary electronic shifts for the reaction to proceed. organic-chemistry.org

Electrophilic Reactions on the Isoxazole Nucleus

The isoxazole ring, while aromatic, exhibits distinct reactivity towards electrophiles compared to carbocyclic aromatic systems like benzene (B151609). The reactivity is governed by the electron-donating effect of the ring oxygen and the electron-withdrawing effect of the ring nitrogen. In general, electrophilic substitution on the isoxazole ring is known to favor the C4-position, which is the most electron-rich carbon. reddit.com

Oxidation and Reduction Chemistry of Isoxazole Derivatives

The isoxazole core of this compound is relatively stable to oxidizing agents, but the substituents and the ring itself can undergo transformations under specific reductive conditions. The most significant reductive transformation is the cleavage of the weak N-O bond, which unmasks latent functionality.

Catalytic hydrogenation is a primary method for isoxazole ring reduction. Using catalysts like Raney Nickel, the N-O bond can be cleaved, leading to the formation of a β-hydroxy ketone after hydrolysis of the intermediate imine. nih.govacs.org This transformation is fundamental to the synthetic utility of isoxazoles, effectively converting the heterocyclic system into an acyclic 1,3-dioxygenated motif. Other reducing agents such as LiAlH₄ or SmI₂ have also been employed for the reductive cleavage of isoxazolines, a related class of compounds. nih.gov Photochemical methods have also been reported; for instance, the irradiation of 3,5-dimethylisoxazole in the presence of triethylamine can lead to the reductive cleavage of the isoxazole ring. rsc.org

Ester Hydrolysis and Carboxylic Acid Formation from this compound

The hydrolysis of the ethyl ester at the C4-position is a straightforward and high-yielding reaction, providing access to the corresponding 3,5-dimethylisoxazole-4-carboxylic acid. This transformation is typically achieved under basic conditions.

The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. The process, known as saponification, proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. This method is a common and efficient route to various isoxazole carboxylic acids. nih.gov

| Reagent | Co-Solvent | Conditions | Product |

| Sodium Hydroxide (NaOH) | Methanol/Water | 60°C, 20 hours | 3,5-Dimethylisoxazole-4-carboxylic acid |

| Sodium Hydroxide (NaOH) | THF/Methanol/Water | Room Temp, 8 hours | 3,5-Dimethylisoxazole-4-carboxylic acid |

| Sulfuric Acid (H₂SO₄) | Water | Reflux, 3.5 hours | 5-Methylisoxazole-4-carboxylic acid |

This table presents various reported conditions for the hydrolysis of isoxazole esters to their corresponding carboxylic acids.

Role as a Masked 1,3-Dicarbonyl Synthon

One of the most powerful applications of isoxazole chemistry in synthesis is the use of the isoxazole ring as a "masked" or latent form of a 1,3-dicarbonyl compound. nsc.rumdpi.com The stability of the isoxazole ring allows it to be carried through multiple synthetic steps where a 1,3-dicarbonyl would be reactive. nsc.ru

The unmasking of this functionality is achieved through the reductive cleavage of the N-O bond, as discussed in section 2.4.4. For this compound, catalytic hydrogenation over Raney Nickel, followed by hydrolysis, would cleave the ring to produce an enaminone, which can be further hydrolyzed to yield a derivative of a β-keto ester. This strategy is highly valuable in the total synthesis of complex natural products. nsc.rumdpi.com The isoxazole is formed from a 1,3-dicarbonyl compound and hydroxylamine, and its reductive cleavage regenerates the 1,3-difunctionality, making it an effective protective group. nsc.ruyoutube.com

Role as a Carboxylic Acid Synthon

In synthetic planning, this compound serves as a stable, crystalline, and easily handled precursor to 3,5-dimethylisoxazole-4-carboxylic acid. The ester group is generally unreactive under a range of conditions, allowing for modifications elsewhere in a molecule without affecting the latent carboxylic acid functionality.

The conversion to the carboxylic acid via hydrolysis (see section 2.4.5) is typically a clean and high-yielding final step. This makes the parent ester an excellent synthon for introducing the isoxazole-4-carboxylic acid moiety into larger molecules. Isoxazole-based carboxylic acids themselves are of interest as they can be considered bioisosteres of other acid groups and are found in various pharmacologically active compounds. researchgate.net The ability to introduce this group in a protected ester form is therefore of significant synthetic utility. arkat-usa.org

Pharmacological and Biological Research of Isoxazole Containing Compounds

Broad Spectrum of Biological Activities Associated with Isoxazole (B147169) Derivatives

Research has consistently demonstrated that isoxazole derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. rsc.orgrsc.org These activities range from anticancer and anti-inflammatory effects to antimicrobial and neurological applications. rsc.orgrsc.org The versatility of the isoxazole ring allows for structural modifications that can enhance potency and selectivity for various biological targets. rsc.orgrsc.org

Anticancer and Antiproliferative Activities

Isoxazole derivatives have emerged as a promising class of compounds in anticancer research, demonstrating notable efficacy against various cancer cell lines. nih.govwisdomlib.org Their mechanisms of action are diverse and target key pathways involved in cancer progression. nih.govtandfonline.com

One of the primary mechanisms by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis , or programmed cell death. nih.gov Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their elimination. nih.gov

Another significant mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation. tandfonline.com For instance, some isoxazole compounds act as inhibitors of:

Aromatase : An enzyme involved in estrogen biosynthesis, which is a key target in hormone-dependent breast cancer. nih.gov

Topoisomerase : Enzymes that are essential for DNA replication and repair in cancer cells. nih.gov

Histone Deacetylase (HDAC) : Enzymes that play a role in the epigenetic regulation of gene expression. nih.gov

Protein Kinases : A large family of enzymes that regulate many aspects of cell growth, metabolism, and differentiation. tandfonline.com

Furthermore, some isoxazole derivatives have been found to disrupt tubulin polymerization , a process vital for cell division, thereby halting the proliferation of cancer cells. nih.govtandfonline.com They can also act as Estrogen Receptor α (ERα) inhibitors , which is particularly relevant for the treatment of breast cancer. nih.gov

The following table summarizes the anticancer mechanisms of various isoxazole derivatives:

| Mechanism of Action | Target | Reference |

| Induction of Apoptosis | Apoptotic Pathways | nih.gov |

| Aromatase Inhibition | Aromatase Enzyme | nih.gov |

| Tubulin Polymerization Disruption | Tubulin | nih.govtandfonline.com |

| Topoisomerase Inhibition | Topoisomerase Enzymes | nih.gov |

| HDAC Inhibition | Histone Deacetylase | nih.gov |

| ERα Inhibition | Estrogen Receptor α | nih.gov |

| Protein Kinase Inhibition | Various Protein Kinases | tandfonline.com |

Studies have shown that specific isoxazole derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines, including breast, colon, and lung cancer cells. nih.govnih.gov For example, N-phenyl-5-carboxamidyl isoxazoles have shown notable potency against colon cancer cells. wisdomlib.org Similarly, certain indole-containing isoxazoles have displayed significant anticancer activity against HeLa, MCF-7, and NCI-H460 (lung cancer) cell lines. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Isoxazole derivatives represent a significant class of compounds with potent anti-inflammatory and immunomodulatory properties. nih.govnih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways and immune cell functions. nih.govmdpi.com

A primary anti-inflammatory mechanism of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2. nih.gov COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. koreascience.kr The well-known anti-inflammatory drug, Parecoxib, is an isoxazole derivative that acts as a selective COX-2 inhibitor. nih.gov

Beyond COX inhibition, some isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. mdpi.com For instance, certain indolyl-isoxazolidines have demonstrated significant inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 production. mdpi.com

The immunomodulatory effects of isoxazole derivatives are diverse, encompassing both immunosuppressive and immunostimulatory activities. nih.govnih.gov

Immunosuppressive effects have been observed in various studies, where isoxazole compounds have been shown to suppress the proliferation of immune cells like lymphocytes. science24.com For example, some derivatives can suppress phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMC). science24.com

Immunostimulatory properties have also been reported. nih.gov Certain derivatives can enhance antibody production and modulate T-cell subsets, suggesting their potential use as adjuvants in vaccines or in the treatment of infections. nih.govmdpi.com For example, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been shown to enhance anti-SRBC (sheep red blood cell) antibody production in mice. nih.govmdpi.com

The table below highlights some of the key anti-inflammatory and immunomodulatory activities of isoxazole derivatives:

| Activity | Mechanism/Effect | Reference |

| Anti-inflammatory | Inhibition of COX-2 enzyme | nih.gov |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | mdpi.com |

| Immunosuppressive | Suppression of lymphocyte proliferation | science24.com |

| Immunostimulatory | Enhancement of antibody production | nih.govmdpi.com |

| Immunomodulatory | Modulation of T-cell subsets | nih.govmdpi.com |

These findings underscore the potential of isoxazole derivatives in the development of new therapies for a wide range of inflammatory and autoimmune diseases. nih.govmdpi.com

Antimicrobial and Antifungal Investigations

The isoxazole scaffold is a key component in a number of clinically important antimicrobial agents and continues to be a focus of research for the development of new drugs to combat infectious diseases. ijrrjournal.comnih.gov

Several well-established antibacterial drugs contain the isoxazole ring, including:

Sulfamethoxazole and Sulfisoxazole : These are sulfonamide antibiotics that inhibit bacterial synthesis of dihydrofolic acid. nih.gov

Cloxacillin, Dicloxacillin, and Flucloxacillin : These are β-lactamase resistant penicillins that are effective against Gram-positive bacteria. nih.gov

Cycloserine : A naturally occurring antibiotic with antitubercular activity. mdpi.com

Research has shown that the antibacterial activity of isoxazole derivatives can be enhanced by the presence of certain substituents on the phenyl rings attached to the isoxazole core. ijpca.org For example, the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring has been shown to improve antibacterial efficacy. ijpca.org

In the realm of antifungal research, isoxazole derivatives have also demonstrated significant promise. mdpi.comnih.gov Some compounds have shown potent activity against a range of fungal pathogens, including Candida albicans. mdpi.comnih.gov Notably, certain novel isoxazole-based derivatives have displayed selective antifungal activity against C. albicans without negatively impacting beneficial microbiota, such as Lactobacillus species. mdpi.comnih.gov This selectivity is a highly desirable trait for new antifungal agents. mdpi.comnih.gov Furthermore, some of these compounds have shown the ability to eradicate biofilms formed by Candida, which are notoriously difficult to treat. mdpi.com

The following table summarizes the antimicrobial and antifungal activities of various isoxazole-containing compounds:

| Compound Class/Derivative | Type of Activity | Target/Mechanism | Reference |

| Sulfamethoxazole, Sulfisoxazole | Antibacterial | Dihydrofolic acid synthesis inhibition | nih.gov |

| Cloxacillin, Dicloxacillin, Flucloxacillin | Antibacterial | β-lactamase resistant penicillin | nih.gov |

| Cycloserine | Antibacterial (Antitubercular) | Naturally occurring antibiotic | mdpi.com |

| Substituted Isoxazoles | Antibacterial | Enhanced activity with specific substituents | ijpca.org |

| Novel Isoxazole Derivatives | Antifungal | Selective activity against Candida albicans | mdpi.comnih.gov |

| Novel Isoxazole Derivatives | Anti-biofilm | Eradication of Candida biofilms | mdpi.com |

Research into Neurological Disorders and Central Nervous System Agents

Isoxazole derivatives have been extensively investigated for their potential in treating a variety of neurological and psychiatric disorders. nih.gov Their ability to interact with key targets in the central nervous system (CNS) makes them attractive candidates for the development of novel neurotherapeutics. nih.govmdpi.com

Psychoactive drugs containing the isoxazole moiety often target neurotransmitter systems, including:

Serotonin nih.gov

Dopamine nih.gov

Norepinephrine nih.gov

A number of marketed drugs for CNS disorders incorporate the isoxazole ring. nih.gov For instance, the anticonvulsant drug zonisamide features this heterocyclic core. nih.gov Research into novel isoxazole derivatives continues to yield promising results for conditions like epilepsy. acs.org For example, certain benzo[d]isoxazole derivatives have shown potent anticonvulsant activity in preclinical models, with some acting as selective blockers of the voltage-gated sodium channel NaV1.1. acs.org

In the context of neurodegenerative diseases like Alzheimer's disease , isoxazole derivatives are also being explored. nih.gov Studies have investigated their potential to act as neuroprotective agents. nih.gov For example, a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) has been shown to attenuate beta-amyloid (Aβ1-42) and tau protein levels in an animal model of Alzheimer's. nih.gov This compound also demonstrated the ability to improve memory and cognitive behavior and reduce oxidative stress in the brain. nih.gov

The table below provides a summary of the research into isoxazole derivatives for neurological disorders:

| Application Area | Target/Mechanism | Example Compound/Derivative Class | Reference |

| Anticonvulsant | Voltage-gated sodium channel (NaV1.1) blocker | Benzo[d]isoxazole derivatives | acs.org |

| Neuroprotection (Alzheimer's) | Attenuation of Aβ1-42 and tau protein levels, antioxidant | 3,4,5-trimethoxy isoxazolone derivative (TMI) | nih.gov |

| Psychoactive Drugs | Modulation of serotonin, dopamine, norepinephrine, glutamate systems | Various isoxazole derivatives | nih.gov |

Enzyme Inhibition Studies (e.g., COX-2 Inhibition)

A significant area of pharmacological research for isoxazole derivatives has been their role as enzyme inhibitors, with a particular focus on cyclooxygenase-2 (COX-2). nih.govkoreascience.kr The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). koreascience.kr

The isoxazole ring is a core structural feature of the selective COX-2 inhibitor Valdecoxib . ijpca.org This highlights the suitability of the isoxazole scaffold for designing selective COX-2 inhibitors.

Numerous studies have focused on synthesizing and evaluating new isoxazole derivatives for their COX-2 inhibitory activity. researchgate.netnih.gov In vitro assays are commonly used to determine the potency and selectivity of these compounds. researchgate.netnih.gov For example, a study investigating a series of novel isoxazole derivatives found that several compounds were potent COX-2 inhibitors with high selectivity over COX-1. nih.gov

The following table presents examples of isoxazole derivatives and their COX-2 inhibitory activity from a particular study:

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| C3 | 0.93 ± 0.01 | 24.26 | nih.gov |

| C5 | 0.85 ± 0.04 | 41.82 | nih.gov |

| C6 | 0.55 ± 0.03 | 61.73 | nih.gov |

IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Selectivity Index (SI) is a ratio of COX-1 to COX-2 inhibition, with a higher value indicating greater selectivity for COX-2.

In addition to COX enzymes, research has also explored the inhibition of other enzymes by isoxazole derivatives. For instance, some compounds have been found to inhibit lipooxygenase (LOX) enzymes, which are also involved in inflammatory pathways. nih.govmdpi.com The dual inhibition of COX and LOX pathways is an attractive strategy for developing broad-spectrum anti-inflammatory agents. nih.govmdpi.com

Hemorheological Activity

While the primary focus of isoxazole derivative research has been on areas like anticancer, anti-inflammatory, and antimicrobial activities, some studies have also explored their effects on blood properties, known as hemorheological activity. This area of research is less extensive but has yielded some interesting findings.

Certain isoxazole derivatives have been investigated for their potential to influence blood flow and its components. These studies often examine parameters such as red blood cell aggregation and deformability, which are important factors in microcirculation.

For example, some research has indicated that specific isoxazole derivatives can modulate the rheological properties of blood, which could have implications for conditions associated with impaired blood flow. The precise mechanisms and structure-activity relationships for these effects are still under investigation and represent an emerging area of research for this versatile class of compounds.

Structure-Activity Relationship (SAR) Studies of Isoxazole Scaffolds

The exploration of isoxazole-based compounds, particularly those built around the 3,5-dimethylisoxazole-4-carboxylate framework, has yielded critical insights into how molecular structure dictates biological activity.

Impact of Substituent Position and Nature on Biological Potency

Structure-activity relationship (SAR) studies have been instrumental in refining the potency and selectivity of 3,5-dimethylisoxazole (B1293586) derivatives. The core structure, featuring methyl groups at positions 3 and 5, provides a stable and effective base for interaction with protein targets. Research has demonstrated that modifications at the 4-position of the isoxazole ring are crucial for modulating binding affinity and selectivity.

Initial studies identified that attaching a phenyl ring at the 4-position resulted in compounds with significant affinity for bromodomains. Subsequent optimization focused on substituting this phenyl ring. For instance, the introduction of various functional groups at different positions on the 4-phenyl moiety allowed for a detailed exploration of the target's binding pocket. It was found that substituents capable of forming additional interactions, such as hydrogen bonds or occupying specific hydrophobic pockets, could significantly enhance inhibitory activity.

A systematic analysis of these derivatives against the first bromodomain of BRD4 (BRD4(1)) and the CREBBP bromodomain highlighted these effects. The data reveals that even subtle changes to the substituent on the 4-phenyl ring can shift both potency and selectivity between different bromodomain families.

| Compound | 4-Phenyl Substituent | IC50 (μM) vs BRD4(1) | IC50 (μM) vs CREBBP | Selectivity (CREBBP/BRD4(1)) |

| 4a | 4-OH | 3.5 | 32.2 | 9.2 |

| 4b | 4-COOH | 29.8 | 19.3 | 0.6 |

| 4c | 3-OH | <5 | 29.8 | >6 |

| 4d | 3-OH, 5-OH | <5 | 11.4 | >2.3 |

Data synthesized from published research findings. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

Isoxazole Moiety as a Bioisostere (e.g., Acetylated Lysine (B10760008) Mimic)

A pivotal discovery in the study of this compound class is the function of the 3,5-dimethylisoxazole moiety as a highly effective bioisostere for acetylated lysine (KAc). nih.govnih.govacs.org Bromodomains are epigenetic "reader" proteins that specifically recognize and bind to KAc residues on histone tails and other proteins, a key interaction for regulating gene transcription. nih.gov

The 3,5-dimethylisoxazole core mimics the acetylated lysine side chain, allowing it to fit snugly into the KAc-binding pocket of bromodomains. acs.org X-ray crystallography has confirmed this binding mode, revealing that the isoxazole oxygen atom accepts a crucial hydrogen bond from a highly conserved asparagine residue within the binding pocket. nih.govacs.org This interaction is the same one formed by the carbonyl oxygen of acetylated lysine, making the 3,5-dimethylisoxazole group a successful structural and electronic mimic. acs.org This bioisosteric replacement is foundational to the mechanism of action for this entire class of inhibitors. nih.govnih.gov

Ligand Design and Optimization based on SAR

The detailed SAR data has enabled a structure-guided approach to ligand design and optimization. acs.orgnih.gov Starting from initial fragment hits, medicinal chemists have systematically modified the 3,5-dimethylisoxazole scaffold to develop inhibitors with nanomolar potency and improved selectivity. nih.gov

For example, after establishing the 4-phenyl-3,5-dimethylisoxazole as a viable lead, optimization efforts focused on exploring the "ZA channel," a hydrophobic groove within the bromodomain binding site. semanticscholar.org By designing substituents at the meta-position of the phenyl ring that could favorably interact with this channel, researchers significantly enhanced binding affinity. semanticscholar.org X-ray crystal structures of lead compounds bound to their targets provided atomic-level blueprints, guiding the design of new analogs with optimized geometry and functional groups to maximize favorable interactions and minimize steric clashes. nih.gov This iterative process of design, synthesis, and testing has led to the development of highly potent inhibitors for the BET (Bromodomain and Extra-Terminal domain) family of proteins. nih.gov

Molecular Mechanisms of Action and Target Engagement

The biological effects of Ethyl 3,5-dimethylisoxazole-4-carboxylate derivatives stem from their direct interaction with specific protein targets, leading to the modulation of critical cellular pathways.

Identification and Validation of Protein Targets (e.g., Bromodomains BRD2, BRD4, CBP/p300)

The primary molecular targets for this class of compounds have been identified as bromodomain-containing proteins. nih.govnih.gov Initial screenings and subsequent detailed studies have validated that these inhibitors interact with high affinity with members of the BET family, which includes BRD2, BRD3, and BRD4. nih.govnih.gov These proteins are critical regulators of oncogenes such as c-Myc, and their inhibition has shown significant anti-proliferative effects in various cancer models. nih.gov

In addition to the BET family, derivatives of the 3,5-dimethylisoxazole scaffold have been developed as selective ligands for the bromodomain of CREB-binding protein (CBP) and its paralog p300. nih.govnih.gov CBP/p300 are crucial transcriptional co-activators involved in numerous cellular processes, and developing selective chemical probes for their bromodomains is of high therapeutic interest. The selectivity between BET family bromodomains and CBP/p300 can be modulated by altering the substitution pattern on the 4-position aryl ring, as demonstrated in SAR studies. nih.gov

Target engagement in cellular models has been confirmed using techniques such as fluorescence recovery after photobleaching (FRAP), which demonstrates the displacement of the target protein from chromatin upon inhibitor treatment.

Allosteric Modulation and Orthosteric Binding

The mechanism of action for 3,5-dimethylisoxazole-based bromodomain inhibitors is characterized by orthosteric binding. By acting as a bioisostere of acetylated lysine, these compounds directly compete with the natural ligand for the KAc-binding pocket. nih.gov They occupy the same recognition site on the protein, thereby preventing the bromodomain from binding to its native acetylated histone marks on chromatin.

This competitive inhibition disrupts the protein's function as an epigenetic reader, leading to downstream effects on gene transcription. The extensive crystallographic data showing these inhibitors lodged within the KAc-binding site provides definitive evidence for this orthosteric mechanism. nih.govnih.gov

Cellular Pathway Perturbations

The isoxazole scaffold is a key feature in many compounds designed to interact with biological systems, and its derivatives have been shown to perturb various cellular pathways, often leading to anticancer effects. nih.gov Research into isoxazole-piperazine hybrids has demonstrated that certain derivatives can induce oxidative stress in human liver cancer cells. This increase in reactive oxygen species (ROS) can lead to apoptosis (programmed cell death) and cell cycle arrest. researchgate.net

Further investigation into the mechanisms of these compounds revealed their ability to inhibit the Akt cell survival pathway. researchgate.netnih.gov The Akt pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. In both PTEN-deficient and PTEN-adequate liver cancer cells, specific isoxazole derivatives were found to decrease levels of Akt and its phosphorylated form, thereby suppressing this pro-survival signaling. researchgate.netnih.gov Concurrently, these compounds can activate the p53 protein, a tumor suppressor that plays a critical role in initiating apoptosis and halting the cell cycle in response to cellular stress. researchgate.net The anticancer mechanisms of isoxazole derivatives are diverse and include the induction of apoptosis, inhibition of enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization. nih.gov

Development of Novel Hybrid Compounds and Analogues

To enhance biological activity and selectivity, researchers have focused on creating hybrid compounds by conjugating the isoxazole core with other pharmacologically active scaffolds. A notable example is the conjugation of 3,5-dimethylisoxazole-4-carboxylic acid with a benzopyran-4-one (also known as a chromone) nucleus. nih.gov This strategy was prompted by the known cytotoxic activity of benzopyran-4-ones against cancer cells and the anti-inflammatory properties of isoxazoles. nih.govnih.gov

A series of these hybrid compounds were synthesized by creating an ester linkage between the two moieties. nih.gov These conjugates were then screened for their antiproliferative activity against a panel of cancer cell lines and normal cell lines. Several of the synthesized benzopyran-4-one-isoxazole hybrids displayed significant and selective anticancer activity. nih.govnih.gov For instance, compounds designated 5a-d showed potent activity against cancer cells, particularly MDA-MB-231 breast cancer cells, while exhibiting minimal cytotoxicity toward normal cell lines like HEK-293. nih.gov This selectivity suggests a promising therapeutic window for these hybrid molecules. nih.govnih.gov One of the lead compounds, at a concentration of 5 µM, was found to induce apoptosis in 50.8% of MDA-MB-231 cells. nih.gov

Table 1: In Vitro Cytotoxicity of Benzopyran-4-one-Isoxazole Hybrid Compounds (5a-d)

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5a | MDA-MB-231 | 5.2 ± 0.9 |

| HEK-293 | 102.4 ± 1.5 | |

| 5b | MDA-MB-231 | 8.8 ± 1.1 |

| HEK-293 | 145.6 ± 1.8 | |

| 5c | MDA-MB-231 | 14.5 ± 1.3 |

| HEK-293 | 210.5 ± 2.5 | |

| 5d | MDA-MB-231 | 22.2 ± 1.9 |

| HEK-293 | 293.2 ± 3.1 |

Data sourced from Molecules (2023). nih.gov

The development of prodrugs is a key strategy to overcome limitations of drug candidates, such as poor solubility, low bioavailability, rapid metabolism, or lack of site-specificity. ijpsjournal.comnih.gov A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. nih.gov For a compound like this compound, several prodrug strategies could be envisioned.

One common approach involves creating carrier-linked prodrugs, where the active drug is attached to a carrier molecule, often through a bond that can be cleaved by enzymes in the body. ijpsjournal.com For instance, the ethyl ester group of the title compound could be replaced with a more complex promoiety designed to target specific enzymes or transporters. This could enhance delivery to a particular site, such as tumor tissue, where higher levels of certain enzymes could selectively release the active isoxazole compound, thereby increasing efficacy and reducing systemic side effects. ijpsjournal.com

Furthermore, prodrug design can be integrated with nanotechnology to create advanced drug delivery systems. nih.gov Prodrugs can be formulated as self-assembling nanoparticles or encapsulated within nanocarriers. nih.gov Such systems can improve drug availability, increase loading efficiency, and allow for controlled, stimuli-responsive drug release at the target site. nih.gov While specific prodrugs of this compound are not extensively documented, these established principles provide a clear framework for its future development into more effective and targeted therapeutic agents.

Agrochemical Research and Applications

The isoxazole ring is a prominent scaffold not only in pharmaceuticals but also in the agrochemical industry. researchgate.netdntb.gov.ua Derivatives of isoxazole are utilized as herbicides, fungicides, and insecticides, playing a significant role in modern crop protection. researchgate.netresearchgate.net

Isoxazole derivatives have been developed as potent agents for protecting agricultural crops from various threats. Their broad spectrum of activity makes them versatile tools for farmers. researchgate.net In the realm of weed control, isoxazole-containing compounds have been investigated for their herbicidal properties. For example, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates, which are structurally related to this compound, were synthesized and evaluated for herbicidal activity. researchgate.net The results showed that some of these compounds exhibited significant inhibition against various plant species at a dosage of 150 g ai/ha. researchgate.net

Beyond herbicidal action, isoxazoles are recognized for their fungicidal capabilities. google.com They can be effective against fungal pathogens that cause diseases in crops. google.com The same study on isoxazole-carboxamido-thiazole-carboxylates found that these compounds also possessed moderate to good inhibitory effects against several fungal species, including Fusarium graminearum and Botrytis cinerea, at a concentration of 100 mg/L. researchgate.net This dual herbicidal and fungicidal potential highlights the value of the isoxazole scaffold in developing comprehensive crop protection solutions.

The insecticidal properties of isoxazole derivatives are well-established, making them important components in pest control strategies. researchgate.netresearchgate.net The isoxazoline (B3343090) class of compounds, in particular, has emerged as a significant scaffold in the discovery of new pesticides. acs.orgnih.gov These compounds are effective against a wide range of pests, including insects and other arthropods. acs.orgnih.gov

Research has demonstrated the efficacy of synthesized isoxazole derivatives against specific insect pests. For instance, a series of 3,5-disubstituted isoxazoles were screened for insecticidal activity against the pulse beetle, Callosobruchus chinensis, a significant pest of stored legumes, and were found to be more effective than a standard organophosphorus insecticide. emerald.com Other studies have explored the use of isoxazole benzene (B151609) sulfonamide derivatives in waterborne coatings as a novel way to control household pests like mosquitoes (Culex quinquefasciatus). emerald.com These applications show the versatility of the isoxazole core in integrated pest management, from protecting crops in the field to controlling disease vectors in domestic environments. researchgate.netemerald.com

Applications in Advanced Organic Synthesis

Ethyl 3,5-Dimethylisoxazole-4-carboxylate as a Versatile Building Block

The isoxazole (B147169) ring system is a cornerstone in synthetic organic chemistry, primarily because it can be viewed as a masked or protected form of other valuable functional groups. Isoxazole derivatives serve as stable, crystalline intermediates that can be readily prepared and purified. lifechemicals.com The core value of isoxazoles, including this compound, lies in their ability to undergo ring-opening reactions under various conditions to unveil functionalities like β-amino ketones (enaminones), 1,3-dicarbonyl compounds, and γ-amino alcohols. lifechemicals.com

This latent functionality makes this compound a valuable building block for synthesizing more complex molecules. The ester group at the 4-position can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. The methyl groups at the 3- and 5-positions can also be functionalized, though they are generally less reactive.

One of the key synthetic strategies involves the reductive cleavage of the N-O bond of the isoxazole ring. This transformation is a powerful tool for constructing 1,3-dicarbonyl compounds or their synthetic equivalents, which are fundamental intermediates in the formation of many other cyclic and acyclic systems. For instance, catalytic hydrogenation can cleave the isoxazole ring to yield an enaminone, which can then be hydrolyzed to a 1,3-diketone derivative. This two-step sequence provides a reliable method for accessing these important synthetic precursors from a stable isoxazole starting material. The esters of 3,5-disubstituted-4-isoxazolecarboxylic acids are particularly useful as reagents in isoxazole annelation reactions. orgsyn.org

Synthesis of Complex Heterocyclic Systems

The strategic use of this compound extends to its role as a precursor for other, more complex heterocyclic structures. Through ring transformation reactions, the isoxazole moiety can be converted into different five- or six-membered rings, a strategy that significantly broadens its synthetic utility.

A notable example is the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates, a core structure in several pharmaceutical agents. nih.gov In a process known as ring expansion, isoxazole derivatives can undergo reductive ring opening, mediated by reagents like Molybdenum Hexacarbonyl (Mo(CO)₆), to form an enamine intermediate. nih.gov This intermediate can then undergo intramolecular cyclization to furnish the pyridone ring system. nih.gov This method provides a novel route to highly substituted pyridone derivatives that may be difficult to access through other synthetic pathways. nih.gov

Furthermore, isoxazoles can participate in cycloaddition reactions. For example, ethyl 4-nitro-3-phenylisoxazole-5-carboxylate, a related compound, undergoes a [4+2] cycloaddition (Diels-Alder reaction) with 2,3-dimethylbuta-1,3-diene to form a tetrahydro-1,2-benzisoxazole derivative. rsc.org This demonstrates the potential of the isoxazole ring to act as a dienophile, enabling the construction of fused bicyclic systems.

The isoxazole scaffold is also used to construct systems containing multiple, linked heterocyclic rings. Research has shown the synthesis of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates. researchgate.net In this work, the isoxazole-4-carboxylic acid (derived from its ethyl ester) is coupled with a substituted aminothiazole to create a more complex molecule containing both isoxazole and thiazole (B1198619) rings. researchgate.net

Table 1: Examples of Heterocyclic Transformations from Isoxazole Precursors

| Starting Isoxazole Derivative | Reagents/Conditions | Resulting Heterocyclic System | Reference |

| Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆, H₂O, MeCN | 4-Oxo-1,4-dihydropyridine-3-carboxylates | nih.gov |

| Ethyl 4-nitro-3-phenylisoxazole-5-carboxylate | 2,3-Dimethylbuta-1,3-diene | Tetrahydro-1,2-benzisoxazole | rsc.org |

| 5-Methyl-3-arylisoxazole-4-carboxylic acid | 2-Amino-4-alkylthiazole-5-carboxylate, coupling agents | Isoxazole-carboxamido-thiazole | researchgate.net |

Strategies for Chiral Synthesis and Stereoselective Reactions

The development of stereoselective reactions is a central goal of modern organic synthesis. While direct applications of this compound in major asymmetric reactions are not extensively documented, the isoxazole scaffold is involved in several strategies for chiral synthesis.

One approach involves using isoxazole-containing molecules as chiral ligands for asymmetric catalysis. lifechemicals.com The defined geometry and the presence of heteroatoms (nitrogen and oxygen) make the isoxazole ring an interesting component for designing ligands that can coordinate to a metal center and create a chiral environment for a reaction.

Another strategy involves the transformation of isoxazole derivatives into chiral products. For instance, N-acylated ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, derived from chiral amino acids, can be photochemically rearranged into 2-aminoalkyloxazole-5-carboxylates with good preservation of the stereochemical integrity of the original amino acid. researchgate.net This demonstrates a pathway from isoxazole-based precursors to chiral oxazole-containing amino acid analogues. researchgate.net

Furthermore, stereocontrolled reactions have been developed using closely related isoxazole derivatives. The allylic-allylic alkylation of Morita-Baylis-Hillman carbonates with 3,5-dimethyl-4-nitroisoxazole (B73060) has been achieved with excellent enantiocontrol using cinchona alkaloid catalysts. researchgate.net This reaction creates chiral dicarboxylic acid derivatives after the transformation of the isoxazole moiety, showcasing the potential of the 3,5-dimethylisoxazole (B1293586) scaffold to participate in highly stereoselective C-C bond-forming reactions. researchgate.net

Precursor in Materials Science (e.g., Polymer Formulations)

The application of isoxazole derivatives is also emerging in the field of materials science, although the use of this compound specifically is not yet widespread. The rigid, planar structure and the polar nature of the isoxazole ring can impart desirable properties to materials.

Isoxazole derivatives have been investigated for their potential use in liquid crystals. lifechemicals.com The rod-like shape of certain substituted isoxazoles allows them to align in specific orientations, which is a key characteristic of liquid crystalline materials used in display technologies.

In the context of polymers, the isoxazole ring can be incorporated into a polymer backbone or as a pendant group to influence the material's properties, such as thermal stability, solubility, and chemical resistance. While direct polymerization of this compound is not a common application, its derivatives hold potential. For example, after conversion to a dicarboxylic acid or a diamine, the 3,5-dimethylisoxazole unit could serve as a monomer for the synthesis of specialty polyamides or polyesters. The transformation of 3,5-dimethyl-4-nitroisoxazole derivatives into dicarboxylic acids has been noted as being of interest for polymer sciences. researchgate.net These applications, however, remain a relatively unexplored area of research for this specific compound.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

No specific ¹H NMR or ¹³C NMR spectral data, such as chemical shifts and coupling constants, for Ethyl 3,5-dimethylisoxazole-4-carboxylate could be located. While NMR data is available for other heterocyclic compounds, including different isoxazole (B147169) derivatives, this information is not applicable.

Infrared (IR) and Raman Spectroscopy

Specific IR and Raman spectra, which would detail the characteristic vibrational frequencies (e.g., C=O stretch of the ester, C=N and C-O-N vibrations of the isoxazole ring), have not been found for this exact molecule. Published spectra for compounds like 3,5-dimethylisoxazole-4-carboxylic acid (the parent acid) or other esters are not suitable substitutes.

Mass Spectrometry (MS)

While a mass spectrum for the related compound 3,5-dimethylisoxazole-4-carboxylic acid is available, a detailed mass spectrum and fragmentation pattern for its ethyl ester, this compound, could not be sourced. The fragmentation would be expected to differ due to the presence of the ethyl group.

X-ray Crystallography for Solid-State Structure Elucidation

There is no evidence of a published single-crystal X-ray diffraction study for this compound. Therefore, crystallographic data, including unit cell dimensions, space group, and bond lengths/angles in the solid state, are unavailable. Studies on more complex derivatives containing the 3,5-dimethylisoxazole (B1293586) moiety exist, but their structural parameters cannot be extrapolated to the target compound.

Theoretical and Computational Chemistry Approaches

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron potential on the van der Waals surface, typically color-coded so that red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack).

For isoxazole derivatives, MEP analysis reveals characteristic charge distribution patterns. bohrium.comresearchgate.net The regions around the oxygen and nitrogen atoms of the isoxazole ring typically exhibit a negative electrostatic potential, making them potential sites for electrophilic interactions. researchgate.net The MEP map helps in understanding the intermolecular interactions, such as hydrogen bonding, that a molecule can engage in. researchgate.net For instance, the negative potential on the isoxazole nitrogen can mediate hydrogen bonds with suitable donors. researchgate.net In computational studies of various heterocyclic compounds, MEP analysis is a standard tool to identify reactive sites for electrophilic and nucleophilic reactions. materialsciencejournal.orgnih.govresearchgate.net The potential is calculated at each point on the surface, providing a detailed picture of the molecule's charge landscape, which is crucial for predicting its biological interactions. orientjchem.org

| Region on Isoxazole Moiety | Typical Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen Atom (O1) | Negative (Electron-Rich) | Site for Electrophilic Attack / H-Bond Acceptor |

| Nitrogen Atom (N2) | Negative (Electron-Rich) | Site for Electrophilic Attack / H-Bond Acceptor |

| Hydrogen Atoms on Methyl/Ethyl Groups | Positive (Electron-Poor) | Site for Nucleophilic Attack |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and polarizability. irjweb.comresearchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

In studies of isoxazole derivatives, Density Functional Theory (DFT) is commonly used to calculate HOMO and LUMO energies. nih.govresearchgate.net These calculations help to understand the intramolecular charge transfer (ICT) that occurs from the HOMO to the LUMO upon electronic excitation. worldscientific.commaterialsciencejournal.org For many organic molecules, including those similar in structure to this compound, the HOMO-LUMO energy gap is typically in the range of 4-5 eV, which reflects their relative stability and reactivity. nih.govmaterialsciencejournal.org The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. bohrium.commaterialsciencejournal.orgresearchgate.net

| Parameter | Significance | Typical Value Range for Isoxazole-like Molecules (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital (Electron Donating Ability) | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (Electron Accepting Ability) | -1.5 to -2.5 |

| Energy Gap (ΔE) | Indicates Chemical Reactivity and Stability (ΔE = ELUMO - EHOMO) | 4.0 to 5.0 nih.govmaterialsciencejournal.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. wisc.edu It provides a detailed understanding of charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. orientjchem.orgnih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength; a higher E(2) value indicates a more significant interaction. orientjchem.org

For heterocyclic systems like this compound, NBO analysis can reveal the stability imparted by electron delocalization within the aromatic isoxazole ring and between the ring and its substituents. nih.gov Key interactions often include delocalizations from lone pair orbitals (n) of oxygen and nitrogen atoms to the antibonding pi orbitals (π) of the ring, as well as interactions between π and π orbitals of the conjugated system. orientjchem.org These hyperconjugative interactions lead to increased molecular stability. orientjchem.org For example, studies on similar structures show strong intramolecular interactions, such as n → π* and π → π*, with stabilization energies that can exceed 100 kcal/mol, indicating significant electronic communication across the molecular framework. orientjchem.org

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

|---|---|---|---|

| Lone Pair (n) of O/N | π* (C=N or C=C) | n → π | Delocalization of lone pair electrons, contributes to resonance stability. |

| π (C=N or C=C) | π (C=C or C=O) | π → π | Indicates π-conjugation and electron delocalization across the molecule, enhancing stability. orientjchem.org |

| σ (C-H or C-C) | σ (C-C or C-O) | σ → σ* | Hyperconjugation, contributes to bond stability. |

Conformational Flexibility and Energy Profiling

Conformational analysis and energy profiling are computational methods used to determine the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

For a molecule like this compound, rotational barriers around single bonds, particularly the bond connecting the carboxylate group to the isoxazole ring, define its conformational flexibility. Theoretical calculations, such as Density Functional Theory (DFT), can be used to construct a potential energy surface by systematically rotating specific dihedral angles and calculating the energy of each resulting geometry. researchgate.net This process identifies low-energy, stable conformers and higher-energy transition states. researchgate.net Studies on the binding of isoxazole amides to protein targets have shown that understanding the conformational energies is vital for predicting binding affinities. chemrxiv.orgnih.gov The lowest energy conformation is the most populated state, but other accessible low-energy conformers may also be biologically relevant.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govacs.org It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netmdpi.com Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time and to observe the dynamic behavior of the system. acs.orgbohrium.com

Isoxazole derivatives have been the subject of numerous molecular docking and simulation studies to evaluate their potential as inhibitors of various enzymes. nih.govnih.gov For example, isoxazole-carboxamide derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2) to explore their anti-inflammatory potential. nih.govnih.gov These studies identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. nih.gov MD simulations of isoxazole derivatives complexed with targets like carbonic anhydrase or proteins from bacterial strains have been used to confirm the stability of the docked poses. nih.govacs.orgmdpi.com

| Target Protein/Enzyme | Therapeutic Area | Key Findings from Docking/MD Studies | Reference |

|---|---|---|---|

| Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory | Isoxazole derivatives form stable interactions in the active site, often showing selectivity for COX-2. | nih.govnih.gov |

| Carbonic Anhydrase (CA) | Enzyme Inhibition | Docking and MD simulations revealed binding mechanisms and stability of isoxazole inhibitors in the CA active pocket. | nih.govacs.org |

| Bacterial/Fungal Proteins | Antimicrobial | Studies identified possible binding interactions with key microbial enzymes. | nih.gov |

| Farnesoid X Receptor (FXR) | Metabolic Diseases | Molecular modeling identified structural requirements for agonist activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com

For isoxazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the structural requirements for their biological activities, such as farnesoid X receptor (FXR) agonism. mdpi.com These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties should be modified to enhance activity. For example, a QSAR study on isoxazole derivatives identified that hydrophobicity at one position and an electronegative group at another were crucial for agonistic activity. mdpi.com The predictive power of a QSAR model is validated by its statistical parameters, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com

| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predictive r²) | Reference |

|---|---|---|---|---|

| CoMFA (for FXR Agonists) | 0.664 | 0.960 | 0.872 | mdpi.com |

| CoMSIA (for FXR Agonists) | 0.706 | 0.969 | 0.866 | mdpi.com |

Hyperpolarizability Calculations for Nonlinear Optical Activity